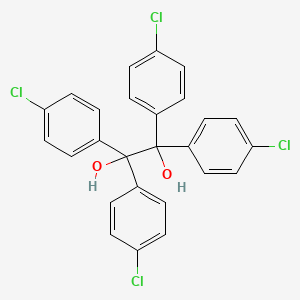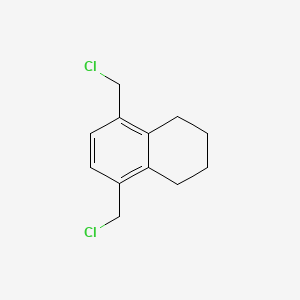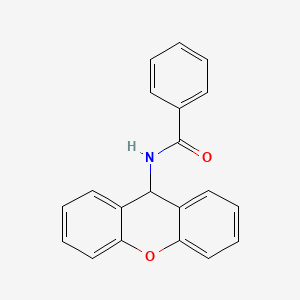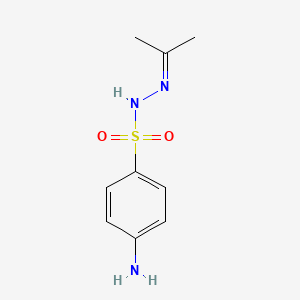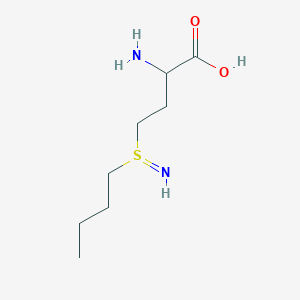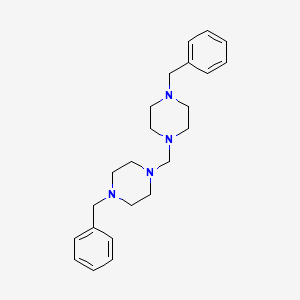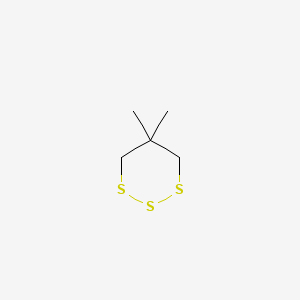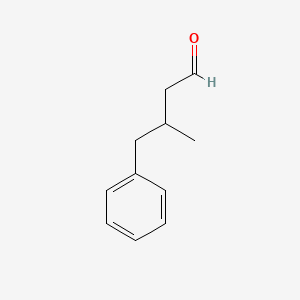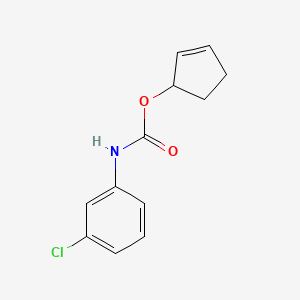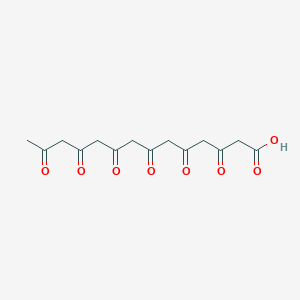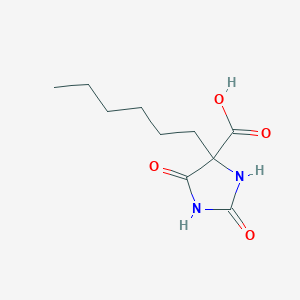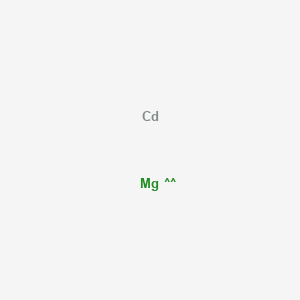
Cadmium--magnesium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium–magnesium (1/1) is an intermetallic compound formed by cadmium and magnesium in a 1:1 atomic ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cadmium and magnesium results in a material with distinct structural, thermal, and electrical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–magnesium (1/1) can be achieved through several methods, including:
Direct Combination: Cadmium and magnesium metals are combined in a stoichiometric ratio and heated to a high temperature in an inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures above 300°C.
Electrochemical Methods: Electrolysis of cadmium and magnesium salts in a suitable electrolyte can produce the intermetallic compound. This method allows for precise control over the composition and purity of the product.
Vacuum Distillation: High-purity cadmium and magnesium can be combined and distilled under vacuum conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of cadmium–magnesium (1/1) often involves large-scale melting and casting processes. The metals are melted together in a controlled environment, and the resulting alloy is cast into ingots or other desired shapes. Vacuum distillation and electrochemical methods are also employed to ensure high purity and uniformity in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium–magnesium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can oxidize in the presence of oxygen, forming cadmium oxide and magnesium oxide.
Reduction: Reduction reactions can occur with suitable reducing agents, converting oxides back to the metallic state.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or compounds in a molten state or solution.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and magnesium oxide (MgO).
Reduction: Metallic cadmium and magnesium.
Substitution: New intermetallic compounds depending on the substituting metal.
Aplicaciones Científicas De Investigación
Cadmium–magnesium (1/1) has several scientific research applications:
Materials Science: Used in the development of lightweight, high-strength alloys for aerospace and automotive industries.
Chemistry: Studied for its unique electronic and structural properties, which can be applied in catalysis and other chemical processes.
Biology and Medicine: Investigated for potential use in biomedical devices and as a component in certain medical imaging techniques.
Industry: Utilized in the production of specialized coatings and as a component in certain types of batteries and electronic devices .
Mecanismo De Acción
The mechanism by which cadmium–magnesium (1/1) exerts its effects is primarily related to its structural and electronic properties. The compound’s unique lattice structure allows for efficient electron transfer and interaction with other materials. In biological systems, cadmium can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. Magnesium, on the other hand, plays a crucial role in stabilizing cellular structures and facilitating enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cadmium–zinc (1/1): Similar in structure but with different electronic properties due to the presence of zinc.
Magnesium–aluminum (1/1): Another intermetallic compound with distinct mechanical and thermal properties.
Cadmium–calcium (1/1): Shares some chemical reactivity but differs in its physical characteristics .
Uniqueness
Cadmium–magnesium (1/1) is unique due to its combination of cadmium’s high density and magnesium’s low density, resulting in a material with balanced properties. Its ability to form stable intermetallic phases and its reactivity with various elements make it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
12050-20-3 |
|---|---|
Fórmula molecular |
CdMg |
Peso molecular |
136.72 g/mol |
Nombre IUPAC |
cadmium;magnesium |
InChI |
InChI=1S/Cd.Mg |
Clave InChI |
WZGKIRHYWDCEKP-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
